molecular formula C16H12Cl3NO3S B2494349 N-[2,2-DICHLORO-1-(4-CHLOROBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE CAS No. 294647-42-0

N-[2,2-DICHLORO-1-(4-CHLOROBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE

Cat. No.: B2494349
CAS No.: 294647-42-0
M. Wt: 404.69
InChI Key: TXWVRXIPVNFSIR-UHFFFAOYSA-N
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Description

N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple chlorinated and sulfonyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,2-dichloroethenylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated groups in the compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chlorinated groups into target molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism of action of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and chlorinated groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-benzamide
  • N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide

Uniqueness

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]-4-methylbenzamide is unique due to its specific combination of chlorinated and sulfonyl groups, which confer distinct reactivity and functionality. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO3S/c1-10-2-4-11(5-3-10)15(21)20-16(14(18)19)24(22,23)13-8-6-12(17)7-9-13/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVRXIPVNFSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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